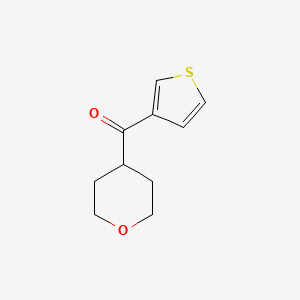

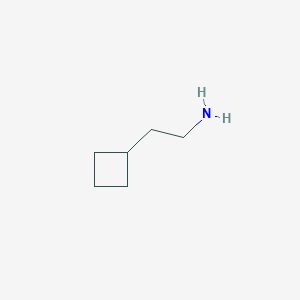

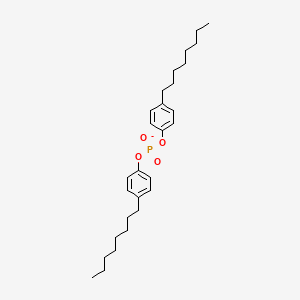

![molecular formula C13H25NO4 B1370280 2-[(Tert-butoxycarbonyl)amino]octanoic acid CAS No. 14676-00-7](/img/structure/B1370280.png)

2-[(Tert-butoxycarbonyl)amino]octanoic acid

Overview

Description

“2-[(Tert-butoxycarbonyl)amino]octanoic acid” is a derivative of octanoic acid where an amino group is attached to the second carbon atom. This amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used in organic synthesis to protect amines .

Synthesis Analysis

The synthesis of Boc-protected amino acids, such as “2-[(Tert-butoxycarbonyl)amino]octanoic acid”, involves the use of amino acid ionic liquids (AAILs). These AAILs are prepared from commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular formula of “2-[(Tert-butoxycarbonyl)amino]octanoic acid” is C9H17NO4 . The InChI and SMILES strings, which provide a text representation of the molecule’s structure, are also available .Chemical Reactions Analysis

Boc-protected amino acids have been used in peptide synthesis . For example, they have been used in the synthesis of dipeptides . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis

The molecular weight of “2-[(Tert-butoxycarbonyl)amino]octanoic acid” is 203.24 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications

1. Synthesis of Fluorinated Alpha-amino Acids

2-[(Tert-butoxycarbonyl)amino]octanoic acid serves as a precursor in the synthesis of fluorinated alpha-amino acids. In a study by Amii et al. (2000), a palladium-catalyzed tert-butoxycarbonylation process was used to produce iminocarboxylates, leading to various 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

2. Polymer Synthesis and Analysis

Gao, Sanda, and Masuda (2003) explored the synthesis of novel amino acid-derived acetylene monomers, including those derived from N-(tert-butoxycarbonyl)-l-alanine, and analyzed the properties of the resulting polymers. This study highlights the potential of such compounds in polymer science (Gao, Sanda, & Masuda, 2003).

3. Catalyst for N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) described the use of H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, a process integral to the synthesis of N-Boc-protected amino acids, which are vital in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

4. Collagen Cross-Links Synthesis

Adamczyk, Johnson, and Reddy (1999) reported an efficient synthesis of a key intermediate for preparing collagen cross-links, derived from tert-butoxycarbonyl amino acid (Adamczyk, Johnson, & Reddy, 1999).

5. Synthesis of Peptides

Sasaki and Coy (1987) demonstrated the use of tert-butoxycarbonyl-amino acid aldehyde for the direct synthesis of psi[CH2NH] pseudopeptide somatostatin octapeptide analogue (Sasaki & Coy, 1987).

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJIJHNIIQRRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617926 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Tert-butoxycarbonyl)amino]octanoic acid | |

CAS RN |

14676-00-7 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

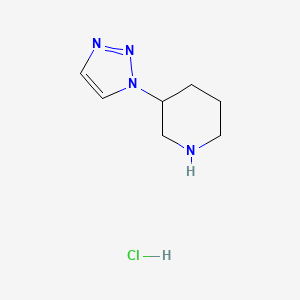

![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)

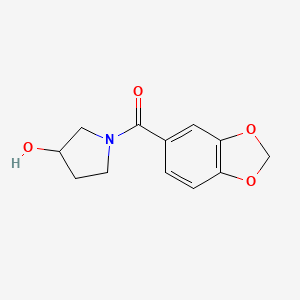

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)